![molecular formula C8H4BrLiN2O3S B2791887 Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1909320-04-2](/img/structure/B2791887.png)

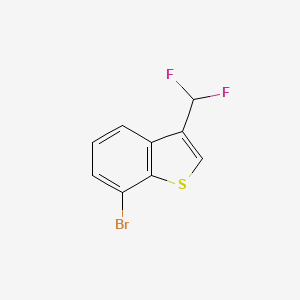

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives in a Stille coupling reaction . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously . The composite materials between polymers and Vulcan XC-72 carbon are prepared by in situ polymerization .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3S.Li/c9-5-2-1-4 (15-5)8-10-6 (14-11-8)3-7 (12)13;/h1-2H,3H2, (H,12,13);/q;+1/p-1 .Chemical Reactions Analysis

The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives . The cross-linked structure can be found in composites with the longer thiophene derivatives .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Lithium Ion Battery Technology

Lithium-ion batteries are widely used due to their high energy density, wide voltage range, long cycle period, and light weight . The compound could potentially be used in the development of these batteries, contributing to their efficiency and performance .

Membrane Separation Technology

The compound could play a role in membrane separation technology, which is a highly efficient and easy-to-operate process that has attracted attention among various lithium recycling technologies . This technology is used for the recycling and reuse of lithium resources from spent lithium-ion batteries .

Ion Selectivity Through Membranes

The compound could be used to further elucidate the mechanism of ion selectivity through membranes . Understanding this mechanism could help researchers achieve lithium ion separation more efficiently .

Lithium Recovery

As the demand for lithium increases due to the expansion of the lithium-ion battery market, the compound could be used in the development of technologies for lithium recovery .

Dehydration Process

The compound could potentially be used in the dehydration process of ions to reduce their volume to pass through channels with a small size .

Ion Intercalation

The compound could potentially be used in the development of technologies that increase the rate of ion intercalation . This could lead to more efficient energy storage systems .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3S.Li/c9-5-2-1-4(15-5)8-10-6(14-11-8)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLNMWFJDUCADJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(SC(=C1)Br)C2=NOC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)

![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2791820.png)